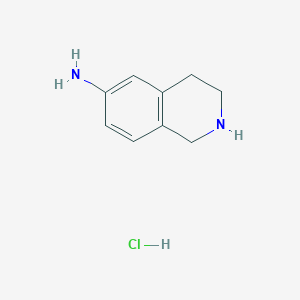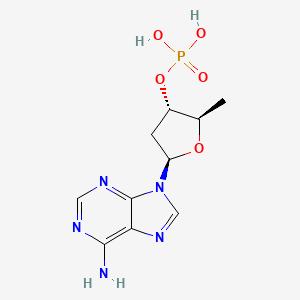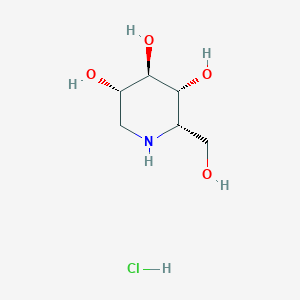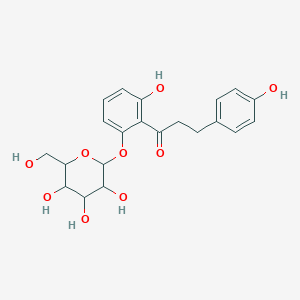
(R)-Prasugrel Thiolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiolactones are often described as latent thiols . They can be ring-opened by hydroxy or amine groups releasing thiols, which can further react with a large variety of functional groups . Based on this one-pot cascade reaction, versatile and powerful tools have been developed for macromolecular engineering .
Synthesis Analysis
Thiolactones can be prepared by dehydration of thiol-containing carboxylic acids . They can be ring-opened by hydroxy or amine groups releasing thiols, which can further react with a large variety of functional groups . This one-pot cascade reaction has been used for macromolecular engineering .Molecular Structure Analysis
Thiolactones are often described as latent thiols . They contain an unusual thiol ester-linked cyclic structure . Chemical synthesis has been used to confirm that the mature AgrD peptides contain a thiolactone structure .Chemical Reactions Analysis
Thiolactones can be ring-opened by hydroxy or amine groups releasing thiols . These thiols can further react with a large variety of functional groups . Based on this one-pot cascade reaction, versatile and powerful tools have been developed for macromolecular engineering .Physical And Chemical Properties Analysis
The physical and chemical properties of thiolactones are largely determined by their structure. They are often described as latent thiols . They can be ring-opened by hydroxy or amine groups releasing thiols, which can further react with a large variety of functional groups .Safety And Hazards
Future Directions
properties
CAS RN |
1283166-42-6 |
|---|---|
Product Name |
(R)-Prasugrel Thiolactone |
Molecular Formula |
C₁₈H₁₈FNO₂S |
Molecular Weight |
331.4 |
synonyms |
5-((R)-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester](/img/structure/B1141973.png)




